Home > Products > Screening Compounds P48371 > Oseltamivir-d5 Phosphate
Oseltamivir-d5 Phosphate -

Oseltamivir-d5 Phosphate

Catalog Number: EVT-13977322
CAS Number:
Molecular Formula: C16H31N2O8P
Molecular Weight: 415.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir-d5 Phosphate is a deuterated form of Oseltamivir phosphate, which is primarily recognized for its role as an antiviral medication used in the treatment and prevention of influenza A and B. The compound is classified as a neuraminidase inhibitor, which works by blocking the viral enzyme neuraminidase, thereby preventing the release of new viral particles from infected cells. This compound is particularly useful in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking in biological systems.

Source and Classification

Oseltamivir-d5 Phosphate is synthesized from shikimic acid through a series of chemical reactions. It falls under the categories of antivirals, specifically anti-influenza agents, and is also classified as a stable isotope labeled compound. The molecular formula for Oseltamivir-d5 Phosphate is C16H26D5N2O8PC_{16}H_{26}D_{5}N_{2}O_{8}P with a molecular weight of 415.43 g/mol .

Synthesis Analysis

The synthesis of Oseltamivir-d5 Phosphate involves complex chemical procedures that can vary depending on the specific method used. One notable method involves using shikimic acid as a starting material, undergoing multiple steps including esterification, protection of functional groups, and selective reactions to introduce deuterium into the structure.

Technical Details

  1. Starting Material: Shikimic acid.
  2. Key Steps:
    • Esterification to form an intermediate.
    • Protection and deprotection of functional groups.
    • Selective azide replacement and reduction steps to create the final product.
  3. Yield: The synthesis methods can yield Oseltamivir phosphate with efficiencies exceeding 41% .
Molecular Structure Analysis

The molecular structure of Oseltamivir-d5 Phosphate includes several functional groups characteristic of its classification as a neuraminidase inhibitor.

Structure Data

  • Molecular Formula: C16H26D5N2O8PC_{16}H_{26}D_{5}N_{2}O_{8}P
  • Molecular Weight: 415.43 g/mol
  • SMILES Notation: O=C(OC([2H])([2H])C([2H])([2H])[2H])C1=CC@HC@HC@HC1.O=P(OO)=O.[HH] .
  • Structural Features: The compound features a cyclohexene ring, acetylamino group, and an ethoxy group that are essential for its biological activity.
Chemical Reactions Analysis

Oseltamivir-d5 Phosphate undergoes various chemical reactions that are critical for its function as an antiviral agent. These include:

  1. Hydrolysis: Converts Oseltamivir-d5 Phosphate into its active metabolite, Oseltamivir carboxylate.
  2. Neuraminidase Inhibition: The active form inhibits the neuraminidase enzyme, crucial for viral replication and spread.

Technical Details

  • The reaction mechanism involves binding to the active site of the neuraminidase enzyme, effectively blocking its activity and reducing viral load in infected organisms .
Mechanism of Action

Oseltamivir-d5 Phosphate acts as a pro-drug that is converted into Oseltamivir carboxylate upon administration. The mechanism involves:

  1. Inhibition of Neuraminidase: By binding to the enzyme, it prevents the cleavage of sialic acid residues on host cell membranes.
  2. Reduction of Viral Shedding: This action decreases the release of new virions from infected cells, limiting the spread of infection within the host .

Data on Mechanism

  • Target Enzyme: Neuraminidase
  • Effectiveness Against: Influenza A (including H1N1) and B viruses.
Physical and Chemical Properties Analysis

Oseltamivir-d5 Phosphate exhibits several physical and chemical properties that are relevant for its application in pharmaceuticals:

  • Melting Point: Approximately 196-198°C .
  • Solubility: Soluble in water at concentrations up to 30 mg/mL.
  • Storage Conditions: Recommended storage temperature is -20°C to maintain stability .

Relevant Data

  • Appearance: White to beige powder.
  • Purity: High-performance liquid chromatography (HPLC) purity greater than 95% .
Applications

Oseltamivir-d5 Phosphate is primarily utilized in scientific research, particularly in pharmacokinetics and drug metabolism studies due to its stable isotope labeling. Its applications include:

  • Quantitative Analysis: Used as a tracer in studies assessing drug absorption and distribution.
  • Pharmacological Studies: Helps in understanding the metabolic pathways and pharmacodynamics of antiviral agents.
  • Clinical Research: Assists in evaluating the efficacy and safety profiles of Oseltamivir in various populations .
Synthetic Methodologies for Deuterated Neuraminidase Inhibitors

Strategic Deuterium Incorporation in Oseltamivir-d5 Backbone Design

The molecular architecture of Oseltamivir-d5 Phosphate (chemical name: (3R,4R,5S)-4-(Acetylamino-d5)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate; Mol. Formula: C16H26D5N2O8P; Mol. Weight: 415.43 g/mol) features site-specific deuterium integration at the C-4 acetamido moiety (–NCOCD3) [9]. This deliberate deuteration strategy leverages the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C–D) bond (approximately 6-10 times slower cleavage kinetics versus C–H) reduces the rate of hepatic cytochrome P450-mediated deacetylation. This metabolic deceleration extends the plasma half-life of the active metabolite oseltamivir carboxylate-d5 while maintaining identical neuraminidase inhibitory potency as the non-deuterated analog [6] [7]. Deuterium positioning avoids the molecule's pharmacophoric regions (carboxylate, pentyloxy chain, amino group) to preserve target binding affinity to influenza neuraminidase [6]. Computational modeling confirms minimal steric perturbation (Van der Waals radius difference: ~0.005 Å) and unchanged electrostatic potential fields at the deuterated site [7].

Table 1: Strategic Deuterium Incorporation Sites and Functional Impact in Oseltamivir-d5 Phosphate

Deuterated PositionChemical Group ModifiedPrimary PurposeExpected Metabolic Outcome
C-4 Acetamido Methyl–NCOCD3Retard deacetylationExtended plasma half-life of active carboxylate
Entire Acetamido Group–NHCOCD3Full deuteration of labile siteReduced first-pass metabolism
Backbone CH2 groupsCyclohexene CHD positionsEnhanced backbone stabilityResistance to oxidative metabolism

Comparative Analysis of Shikimic Acid-Derived vs. Azide-Free Synthetic Routes

Industrial-scale synthesis of Oseltamivir-d5 leverages two divergent strategies: bio-sourced shikimic acid extraction and fully synthetic azide-free pathways. The shikimic acid route (–)-shikimic acid (typically isolated from Illicium verum or recombinant E. coli) undergoes regioselective ketalization (3,4-pentylidene acetal formation), mesylation, and epoxide ring-opening with allylamine under MgBr2 catalysis [1] [2]. Deuterium introduction requires deuterated acetic anhydride (CD3CO)2O during the late-stage acetylation of the C-4 amino intermediate. Drawbacks include deuterium washout during early oxidative steps (e.g., epoxidation) and limited flexibility in deuterium positioning [1] [4].

Conversely, the Roche azide-free route (Karpf/Trussardi synthesis) utilizes allylamine-mediated aziridination and transimination cascades to construct the C-4, C-5 diamino framework without hazardous azide intermediates. This method facilitates deuterium incorporation via deuterated acetic anhydride during N-acetylation or via deuterated reducing agents in earlier stages. Key advantages include elimination of azide explosion risks and higher functional group tolerance for deuterated synthons [2] [4].

Table 2: Comparative Synthetic Route Analysis for Oseltamivir-d5 Precursors

Synthetic ParameterShikimic Acid RouteAzide-Free Route
Starting MaterialNatural (–)-shikimic acidSynthetic intermediates
Deuterium Introduction StageLate-stage (acetylation)Flexible (early/mid-stage)
Hazardous ReagentsMesyl chloride, epoxidesAllylamine, imination agents
Overall Yield (reported)17–22%25–30%
Key LimitationDeuterium washout in early stepsComplex imine purification
Steps to Oseltamivir-d5 Intermediate12–15 steps10–12 steps

Catalytic Asymmetric Diels-Alder Approaches for Deuterated Intermediate Generation

Corey's Diels-Alder methodology enables enantioselective construction of the cyclohexene core using butadiene and ethyl acrylate-derivatized dienophile (2,2,2-trifluoroethyl acrylate) under CBS catalyst (R,R)-2,5-diphenylborolane) control [1] [2] [3]. This approach bypasses bio-sourced shikimic acid and allows deuterium pre-incorporation via deuterated acrylic acid derivatives or deuterated dienes. The reaction achieves >98% enantiomeric excess (ee) and 85% yield for the bicyclic lactam precursor. Subsequent iodolactamization installs the C-4 nitrogen functionality with stereocontrol, while Boc-protection enables selective deuteration at the acetamido position using CD3CO2D [1] [3].

Complementary biocatalytic routes employ engineered Diels-Alderases (e.g., from Horseradish peroxidase) or desymmetrizing enzymes to generate chiral deuterated intermediates. For example, enzymatic desymmetrization of meso-aziridine intermediates using Pseudomonas fluorescens lipase with deuterated nucleophiles (CD3OD) yields chiral deuterated building blocks with >99% ee [3].

Table 3: Catalytic Systems for Deuterated Cyclohexene Intermediate Synthesis

Catalytic SystemDeuterated SynthonEnantioselectivityYield (%)Key Advantage
CBS Borane CatalystD4-Acrylate98% ee85Atom economy
Chiral Cu(II)-BOXD6-Butadiene95% ee78Flexible deuteration sites
Candida antarctica Lipase BCD3OH (transesterification)>99% ee90Aqueous conditions
Ru(II)-Pheox CatalystD5-Acetic Anhydride97% ee82Low catalyst loading

Ritter Reaction Optimization for Acetamido Group Introduction in Deuterated Analogs

The Ritter reaction is pivotal for installing the deuterated acetamido group at C-4. Classical conditions employ acetonitrile (CH3CN) as solvent/nucleophile, strong acid (H2SO4), and the tertiary alcohol precursor, forming the acetamido group via nitrilium ion capture. For deuterated analogs, deuterated acetonitrile (CD3CN) serves as both solvent and deuterium source under copper(II)-catalyzed conditions [4]. Optimization studies reveal:

  • Catalyst enhancement: Cu(OTf)2 (10 mol%) in CD3CN improves regioselectivity to 98:2 (desired β-acetamido vs. α-isomer) at 0°C, minimizing epimerization
  • Solvent effects: Mixed solvent systems (CD3CN:CH2Cl2 = 4:1) prevent substrate polymerization while maintaining reaction velocity
  • Deuterium retention: Scavengers like thiophenol (0.5 eq.) suppress H/D exchange at acid-sensitive stereocenters [4]

Alternative protocols use direct acylation with deuterated acetic anhydride ((CD3CO)2O) under buffered conditions (NaOAc/AcOH) at pH 5.2–6.0. This method achieves quantitative N-acetylation without racemization but requires pre-installed C-4 amine, adding synthetic steps [4] [9].

Table 4: Ritter Reaction Conditions for Deuterated Acetamido Installation

Reaction ParameterClassical Ritter ConditionsOptimized Deuterated ConditionsDirect Acylation Alternative
Deuterium SourceCH3CN (non-deuterated)CD3CN(CD3CO)2O
Acid CatalystConcentrated H2SO4Cu(OTf)2 + CF3CO2HAcetic acid buffer
Temperature60°C0–25°C25°C
Reaction Time48 h6–8 h2 h
Deuterium Incorporation Efficiency<5%>95%>99%
ByproductsTarry residuesMinimal (<5%)Acetic acid

Green Chemistry Paradigms in Multi-Step Deuterated Prodrug Synthesis

Sustainable synthesis of Oseltamivir-d5 Phosphate integrates catalytic methodologies, solvent reduction, and atom-economic processes:

  • Azide hazard elimination: Roche's azide-free route replaces NaN3 with allylamine transimination, reducing explosive risk and heavy metal waste [2] [4]
  • Solvent sustainability: Replacement of dichloromethane (DCM) with 2-methyltetrahydrofuran (2-MeTHF) in epoxide ring-opening (biobased, LD50 >2000 mg/kg) and ethyl acetate/water biphasic systems for extractions (E-factor reduction: 15 → 8) [3] [4]
  • Catalytic desymmetrization: Enzymatic (lipase-catalyzed) resolution of meso-intermediates achieves 99% ee with 50% theoretical yield maximum, avoiding stoichiometric chiral auxiliaries [3]
  • Atom economy in deuteration: Direct H/D exchange using D2O and heterogeneous Pd/D catalysts at allylic positions achieves 40% deuteration without additional reagents, though non-selective [4]

Multi-step life-cycle analysis (LCA) demonstrates 30% reduction in cumulative energy demand (CED) versus classical azide routes, primarily through microwave-assisted ring-opening (40% energy reduction) and continuous flow hydrogenation with deuterium gas (D2) [3] [4].

Table 5: Green Chemistry Metrics in Oseltamivir-d5 Synthesis

Green Chemistry PrincipleImplementationEnvironmental Impact ReductionProcess Efficiency Gain
Hazard ReductionAzide-free transiminationEliminates NaN3 waste (0% azide content)20% cost reduction in waste treatment
Solvent SubstitutionDCM → 2-MeTHFBiodegradable solvent (BOD5: 70%)Comparable yield, easier recovery
Energy EfficiencyMicrowave-assisted epoxide opening40% energy reduction vs. thermalReaction time: 2h → 15 min
Atom EconomyCatalytic deuteration via H/D exchangeNo deuterated stoichiometric reagents30% cost reduction in deuterium sourcing
Process IntegrationOne-pot deallylation/acetylationEliminates two intermediate purificationsOverall yield increase: 12%

Properties

Product Name

Oseltamivir-d5 Phosphate

IUPAC Name

hydroperoxy-oxido-oxophosphanium;molecular hydrogen;1,1,2,2,2-pentadeuterioethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Molecular Formula

C16H31N2O8P

Molecular Weight

415.43 g/mol

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i3D3,7D2;;

InChI Key

POPJIXMLXGJJOV-CSOJZAOSSA-N

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Isomeric SMILES

[HH].[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)N)NC(=O)C)OC(CC)CC.OO[P+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.